

In Vitro Characterization of TMP778: A Technical Guide

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Compound of Interest

Compound Name: TMP780

Cat. No.: B2358868

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Introduction

TMP778 is a potent and selective small-molecule inhibitor of the Retinoic acid-related orphan receptor gamma t (RORyt).[1][2] RORyt is a ligand-dependent transcription factor that serves as the master regulator for the differentiation of T helper 17 (Th17) cells, which are critical drivers of various autoimmune and inflammatory diseases.[3][4] TMP778 functions as an inverse agonist, suppressing the transcriptional activity of RORyt and thereby inhibiting Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[5] This document provides a detailed technical overview of the in vitro characterization of TMP778, outlining its biochemical and cellular activities, the experimental protocols used for its evaluation, and its effects on key signaling pathways.

Quantitative Data Summary

The potency and selectivity of TMP778 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of TMP778 against its primary target and in cell-based functional assays.

Table 1: Biochemical and Cellular Potency of TMP778

Assay Type	Target/Process	Species	IC50 (μM)	Reference
FRET Assay	RORyt Ligand-Binding Domain	-	0.005	
Luciferase Reporter Assay	RORyt Transactivation	-	0.017	
Th17 Differentiation	Mouse	0.1		
IL-17A Production	Mouse	0.1		

Table 2: Selectivity Profile of TMP778 in Nuclear Receptor Reporter Assays

Nuclear Receptor	IC50 (μM)	Fold Selectivity (vs. RORyt)	Reference
RORyt	0.017	1x	
RORα	1.24	~73x	
RORβ	1.39	~82x	
22 Other Nuclear Receptors	>10	>588x	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to characterize TMP778.

Target Engagement: FRET Assay

This assay quantifies the ability of a compound to disrupt the interaction between the RORyt ligand-binding domain (LBD) and a cofactor peptide, such as SRC1.

Methodology:

- Reagents: Purified recombinant RORyt-LBD (e.g., fused to a donor fluorophore like GST-Europium) and a biotinylated SRC1 peptide (labeled with an acceptor fluorophore like Allophycocyanin).
- Procedure:
 - Add RORyt-LBD and the SRC1 peptide to microplate wells.
 - Add serial dilutions of TMP778 or vehicle control.
 - Incubate to allow for binding to reach equilibrium.
 - Excite the donor fluorophore and measure the emission from the acceptor fluorophore.
- Data Analysis: The FRET signal is proportional to the amount of RORyt-LBD and SRC1 interaction. A decrease in the FRET signal indicates displacement by the inhibitor. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Functional Inhibition: RORyt-Dependent Luciferase Reporter Assay

This cell-based assay measures the ability of TMP778 to inhibit the transcriptional activity of RORyt.

Methodology:

- Cell Line: Use a suitable host cell line (e.g., HEK293T) that does not endogenously express RORyt.
- Transfection: Co-transfect cells with two plasmids:
 - An expression vector for the RORyt protein.
 - A reporter vector containing a luciferase gene under the control of a promoter with ROR response elements (ROREs).
- Treatment: After transfection, treat the cells with various concentrations of TMP778 or a DMSO vehicle control.

- **Lysis and Measurement:** Lyse the cells and measure luciferase activity using a luminometer.
- **Data Analysis:** Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. The reduction in luciferase signal in the presence of TMP778 reflects the inhibition of ROR γ t-mediated transactivation. Calculate IC50 values from the dose-response curve.

Cellular Activity: In Vitro Th17 Cell Differentiation Assay

This assay assesses the impact of TMP778 on the differentiation of naïve CD4⁺ T cells into Th17 cells.

Methodology:

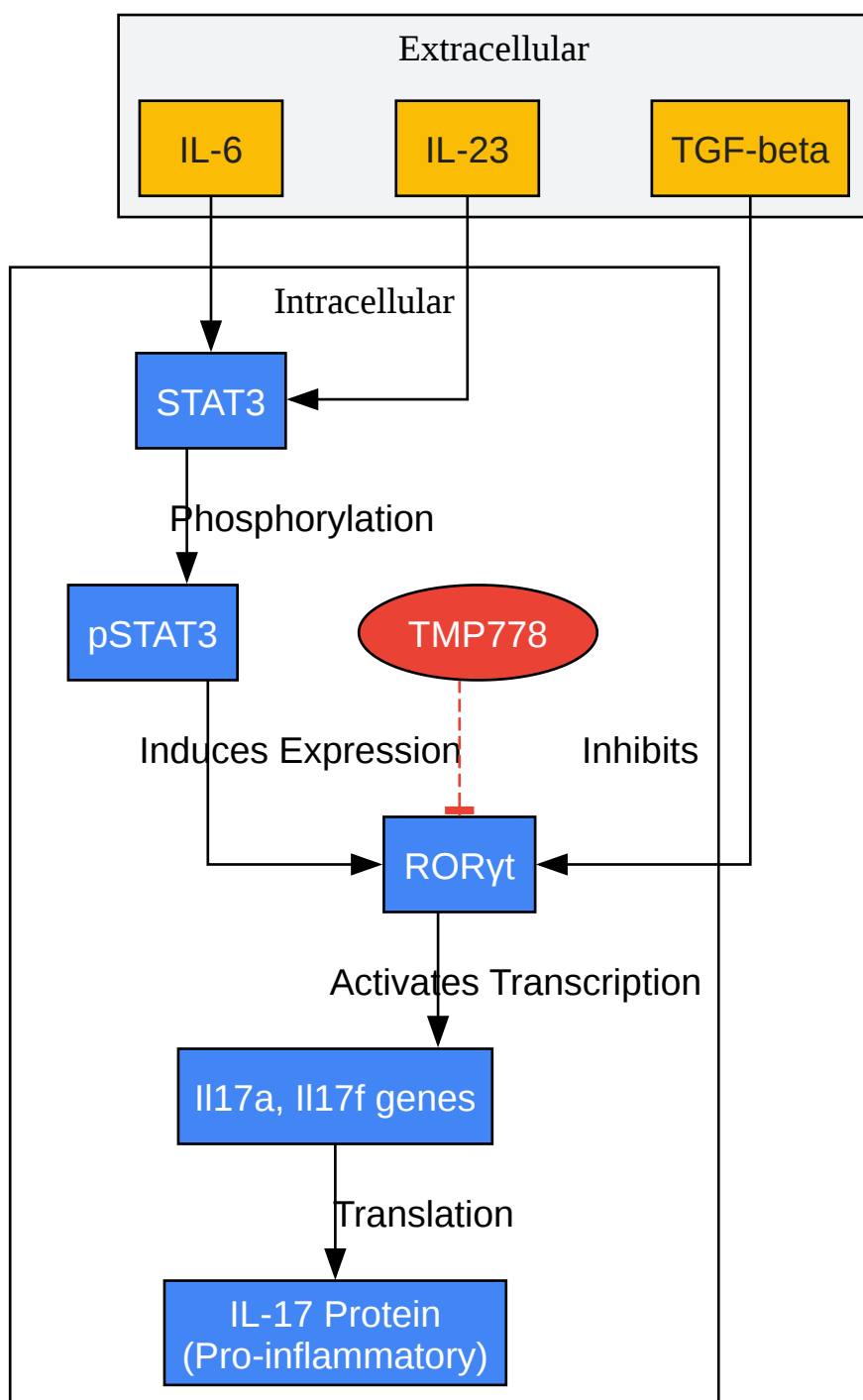
- **Cell Isolation:** Isolate naïve CD4⁺ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6).
- **Polarizing Conditions:** Culture the naïve T cells under Th17-polarizing conditions, which typically include:
 - TCR stimulation (e.g., anti-CD3 and anti-CD28 antibodies).
 - A cytokine cocktail containing TGF- β , IL-6, anti-IFN- γ , and anti-IL-4.
- **Treatment:** Add different concentrations of TMP778 or vehicle control to the cultures at the time of activation.
- **Incubation:** Culture the cells for 3-5 days.
- **Analysis (Intracellular Cytokine Staining):**
 - Restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
 - Stain the cells for surface markers (e.g., CD4).
 - Fix and permeabilize the cells, then stain for intracellular IL-17A and IFN- γ .

- Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

Visualizations: Signaling Pathways and Workflows

RORyt-Mediated Th17 Differentiation Pathway

The differentiation of naïve T cells into pathogenic Th17 cells is driven by a specific set of cytokines that activate a downstream signaling cascade culminating in the expression of RORyt. TMP778 acts by directly inhibiting the transcriptional activity of RORyt.



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Caption: RORyt signaling pathway in Th17 cell differentiation and inhibition by TMP778.

Experimental Workflow: FRET-Based Target Engagement Assay

The workflow for a Fluorescence Resonance Energy Transfer (FRET) assay is designed to screen for compounds that disrupt protein-protein interactions.

Caption: Workflow diagram for the RORyt FRET-based inhibitor screening assay.

In Vitro Effects on T-Cell Lineages

TMP778 demonstrates high selectivity for the Th17 lineage. Genome-wide transcriptional profiling has shown that TMP778 has minimal effect on genes unrelated to the transcriptional signature of Th17 cells. While its primary and most potent effect is the suppression of IL-17 production and Th17 differentiation, some studies have noted effects on other T-cell lineages, although these are generally less pronounced.

- **Th17 Cells:** TMP778 strongly inhibits the generation of Th17 cells and reduces IL-17 production from already differentiated Th17 cells. It effectively suppresses the expression of key Th17 signature genes, such as *Il17a* and *Il17f*.
- **Th1 Cells:** In vitro, TMP778 has been shown to have little to no direct effect on IFN- γ production or Th1 differentiation. However, in vivo studies have sometimes shown a reduction in IFN- γ , suggesting a more complex interplay between T-cell subsets in a whole-organism context.
- **Other Lineages:** The compound shows a mild tendency to increase the expression of signature genes from other CD4⁺ lineages, such as Th1 and Th2 cells, which may be a secondary effect of inhibiting the dominant Th17 program.

In conclusion, the in vitro characterization of TMP778 establishes it as a highly potent and selective inverse agonist of RORyt. Its ability to specifically inhibit Th17 differentiation and function provides a strong rationale for its investigation as a therapeutic agent for autoimmune diseases.

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